Cas no 1227385-02-5 ((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- Methyl 4-naphthol-2-acetate
- methyl 2-(4-hydroxynaphthalen-2-yl)acetate
- (4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester
- (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester
-
- インチ: 1S/C13H12O3/c1-16-13(15)8-9-6-10-4-2-3-5-11(10)12(14)7-9/h2-7,14H,8H2,1H3
- InChIKey: PWJMKZLTYBBRRJ-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(CC(=O)OC)=CC2C=CC=CC=21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 46.5
(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219003250-250mg |
Methyl 4-naphthol-2-acetate |
1227385-02-5 | 98% | 250mg |
$720.80 | 2023-09-03 | |
Alichem | A219003250-1g |
Methyl 4-naphthol-2-acetate |
1227385-02-5 | 98% | 1g |
$1685.00 | 2023-09-03 | |
Alichem | A219003250-500mg |
Methyl 4-naphthol-2-acetate |
1227385-02-5 | 98% | 500mg |
$1029.00 | 2023-09-03 |
(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl esterに関する追加情報
(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester and Its Significance in Modern Chemical Research
The compound with the CAS number 1227385-02-5, known as (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its naphthalene core substituted with a hydroxyl group at the 4-position and an acetic acid methyl ester at the 2-position, has garnered attention due to its versatile structural features and potential biological activities.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with naphthalene derivatives being particularly studied for their pharmacological properties. The presence of both hydroxyl and ester functional groups in (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester makes it a promising candidate for further chemical modifications, enabling the synthesis of novel derivatives with enhanced biological efficacy.
One of the most intriguing aspects of this compound is its potential role as a precursor in the synthesis of more complex molecules. Researchers have been investigating its reactivity under various conditions, including oxidation, reduction, and coupling reactions, which could lead to the development of new therapeutic agents. For instance, the hydroxyl group can be easily converted into other functional groups such as alcohols, ethers, or even sugars, while the ester moiety can be hydrolyzed to yield free carboxylic acids.
The pharmacological profile of (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester has also been a subject of intense study. Preliminary in vitro experiments suggest that this compound may exhibit anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its structural similarity to certain known bioactive molecules has prompted researchers to explore its potential as an antioxidant or even an anticancer agent.
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available naphthalene derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups with high precision. These methods not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
In the context of drug discovery, the use of computational chemistry has become increasingly important. Molecular modeling studies have been conducted to understand the interactions between (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester and biological targets such as enzymes or receptors. These studies provide valuable insights into its binding affinity and mechanism of action, which are crucial for optimizing its pharmacological properties.
The regulatory landscape for new chemical entities like (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester is also an important consideration. Compliance with international standards ensures that the compound can be safely studied and potentially developed into a drug. Regulatory agencies require extensive documentation on its synthesis, purity, stability, and toxicological profile before it can be used in clinical trials.
The future prospects for this compound are promising. Ongoing research aims to expand its chemical space through innovative synthetic strategies and to validate its biological activity through preclinical studies. Collaborations between academic institutions and pharmaceutical companies are likely to play a crucial role in translating these findings into tangible therapeutic benefits for patients.
In conclusion, (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester (CAS no: 1227385-02-5) is a versatile molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover its full therapeutic potential, this compound is poised to make meaningful contributions to modern medicine.
1227385-02-5 ((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester) 関連製品
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 1807285-65-9(Methyl 2-cyano-6-ethyl-3-(trifluoromethylthio)benzoate)
- 1806539-87-6(4-Bromo-2-mercaptophenylhydrazine)
- 1281154-30-0(N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)
- 882568-97-0((3-methyl-3H-diazirin-3-yl)methanamine)
- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)
- 2228074-24-4(rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid)
- 2436275-67-9(1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1))
- 2137837-77-3(3-Ethoxybenzene-1-sulfonyl fluoride)



